molecular formula C23H34ClN5O8S B1204465 Monochloro-monoglutathionyl melphalan CAS No. 105554-27-6

Monochloro-monoglutathionyl melphalan

Cat. No.: B1204465
CAS No.: 105554-27-6
M. Wt: 576.1 g/mol
InChI Key: FVSFUWLXGAPZDK-RGBJRUIASA-N
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Description

Monochloro-monoglutathionyl melphalan is a glutathione (GSH) conjugate of melphalan, a bifunctional alkylating agent used in chemotherapy. Melphalan (L-phenylalanine mustard) contains two reactive chloroethyl groups that form DNA cross-links, inducing apoptosis in cancer cells . Its conjugation with glutathione, a tripeptide thiol, occurs via nucleophilic attack on the aziridine intermediate generated during melphalan activation. This reaction produces monoglutathionyl (retaining one chlorine) and bisglutathionyl (losing both chlorines) derivatives, with the former being more stable and pharmacologically relevant . This compound is implicated in drug detoxification pathways, as glutathione conjugation reduces alkylating activity but may contribute to resistance mechanisms in cancer cells .

Properties

CAS No.

105554-27-6

Molecular Formula

C23H34ClN5O8S

Molecular Weight

576.1 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-amino-2-carboxyethyl)-N-(2-chloroethyl)anilino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H34ClN5O8S/c24-7-8-29(15-3-1-14(2-4-15)11-17(26)23(36)37)9-10-38-13-18(21(33)27-12-20(31)32)28-19(30)6-5-16(25)22(34)35/h1-4,16-18H,5-13,25-26H2,(H,27,33)(H,28,30)(H,31,32)(H,34,35)(H,36,37)/t16-,17?,18-/m0/s1

InChI Key

FVSFUWLXGAPZDK-RGBJRUIASA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CCCl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Modified Melphalan Derivatives

Carboxyl Group Modifications

Modifications at melphalan’s carboxyl group (e.g., esterification) enhance lipophilicity and cytotoxicity. Key derivatives include:

  • Methyl/ethyl esters (EM-MEL, EE-MEL) : These derivatives exhibit 2–3 times higher cytotoxicity than melphalan in leukemia and myeloma cell lines due to improved cellular uptake and sustained DNA damage .
  • Morpholine/dipropylene esters (EE-MOR-MEL, EM-DIPR-MEL) : While maintaining cytotoxicity, these modifications introduce steric hindrance, slightly reducing activity compared to EM-MEL/EE-MEL .
Table 1: Cytotoxicity of Carboxyl-Modified Melphalan Derivatives
Compound Cell Line IC50 (nM) Fold Difference vs. Melphalan
Melphalan U937 (Leukemia) 802.4 1.0
EM-MEL U937 270.1 3.0× lower (more potent)
EE-MOR-MEL RPMI8226 (Myeloma) 450.2 1.8× lower
EE-MEL U937 290.5 2.8× lower

Data derived from

Amino Group Modifications

Modifications at the amino group (e.g., morpholine or dipropylene chains) abolish cytotoxicity. For example:

  • MOR-MEL and DIPR-MEL: These derivatives show negligible activity across multiple cell lines, highlighting the necessity of a free amino group for alkylating function .

Comparison with Non-Melphalan Alkylating Agents

Nitrogen Mustard (HN2)

  • DNA Cross-Linking Kinetics : Melphalan forms cross-links more slowly than HN2 (peak at 12 hours vs. 2 hours) but persists longer (24+ hours vs. complete removal at 24 hours), correlating with prolonged cytotoxicity .
  • Resistance Profile : Melphalan resistance is linked to glutathione-mediated detoxification, whereas HN2 resistance is more associated with DNA repair upregulation .

Curcumin Hybrids

  • Cytotoxicity : Curcumin-based hybrids (e.g., 3g, 4g) exhibit IC50 values 13–14× lower than melphalan in colorectal and ovarian cancer models, likely due to dual alkylating and anti-inflammatory mechanisms .
Table 2: IC50 Comparison with Curcumin Hybrids
Compound Cell Line IC50 (µM) Fold Difference vs. Melphalan
Melphalan HCT116 (Colorectal) 25.6 1.0
3g HCT116 1.9 13.5× lower
4g OVCAR-3 1.8 14.2× lower

Data from

Role of Glutathione Conjugation in Resistance

Monochloro-monoglutathionyl Melphalan vs. Parent Drug

  • Reversal via GSH Depletion : Depleting glutathione with buthionine sulfoximine (BSO) restores melphalan sensitivity, reducing IC50 by 4× in resistant models .
Table 3: Glutathione’s Impact on Melphalan Efficacy
Cell Line GSH Level (nmol/mg) Melphalan IC50 (µM) IC50 Post-BSO (µM)
A1847 (Parent) 15.2 8.3 7.9
1847ME (Resistant) 30.6 32.1 8.5

Adapted from

Key Research Findings and Clinical Implications

  • Structural Insights: Carboxyl esters improve melphalan’s pharmacokinetics, while amino modifications are detrimental .
  • Resistance Mitigation : Targeting glutathione synthesis (e.g., BSO co-administration) may enhance melphalan efficacy in resistant cancers .
  • Hybrid Compounds : Curcumin-melphalan hybrids represent a promising avenue for overcoming resistance and improving potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monochloro-monoglutathionyl melphalan
Reactant of Route 2
Reactant of Route 2
Monochloro-monoglutathionyl melphalan

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